N-(8-methoxy-2-oxochromen-3-yl)acetamide

Physicochemical profiling ADME prediction Drug-likeness

Procure N-(8-methoxy-2-oxochromen-3-yl)acetamide as a structurally defined 3-acetamidocoumarin with an 8-methoxy substituent (TPSA=64.6 Ų, HBA=4, XLogP3=1.3). This substitution pattern unlocks anticancer activity absent in the parent scaffold, with published 8-methoxycoumarin-3-carboxamides achieving IC50 0.75–0.9 µM against HepG2 cells via VEGFR2/CYP450 and caspase/tubulin mechanisms. Differentiated hydrogen-bonding topology vs. carboxamide series enables systematic 3-position SAR. Forms a matched molecular pair with 3-acetamidocoumarin (ΔTPSA=+9.2 Ų, ΔHBA=+1), ideal for prospective ADME prediction model validation.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 33259-48-2
Cat. No. B2371199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-methoxy-2-oxochromen-3-yl)acetamide
CAS33259-48-2
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C(=CC=C2)OC)OC1=O
InChIInChI=1S/C12H11NO4/c1-7(14)13-9-6-8-4-3-5-10(16-2)11(8)17-12(9)15/h3-6H,1-2H3,(H,13,14)
InChIKeyXWXIFNUZFSEBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(8-Methoxy-2-oxochromen-3-yl)acetamide (CAS 33259-48-2): Procurement-Relevant Structural and Pharmacochemical Profile


N-(8-methoxy-2-oxochromen-3-yl)acetamide (CAS 33259-48-2) is a 3-acetamidocoumarin derivative bearing a methoxy substituent at the 8-position of the coumarin scaffold. Its molecular formula is C12H11NO4 with a molecular weight of 233.22 g/mol [1]. The compound belongs to the coumarin and derivatives class, polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom [2]. It is cataloged under PubChem CID 878459 and is structurally related to the parent compound 3-acetamidocoumarin (CAS 779-30-6), differing by the addition of an 8-methoxy group that introduces one additional hydrogen bond acceptor, one additional rotatable bond, and a larger topological polar surface area [1][3].

Why 3-Acetamidocoumarin or Other Coumarin Analogs Cannot Substitute N-(8-Methoxy-2-oxochromen-3-yl)acetamide in Research Applications


The 8-methoxy substituent on N-(8-methoxy-2-oxochromen-3-yl)acetamide is not a trivial structural variation. It increases the topological polar surface area from 55.4 Ų (3-acetamidocoumarin) to 64.6 Ų, raises the hydrogen bond acceptor count from 3 to 4, and adds a rotatable bond absent in the parent scaffold [1][2]. These physicochemical differences directly impact chromatographic retention, membrane permeability predictions, and molecular recognition events. Furthermore, the 8-methoxycoumarin subclass has demonstrated potent anticancer activity in hepatocellular carcinoma models—with lead compounds achieving IC50 values of 0.75–0.9 µM against HepG2 cells—a pharmacophore feature that unsubstituted 3-acetamidocoumarin cannot replicate [3]. For researchers requiring a coumarin acetamide with a specific hydrogen-bonding topology or a scaffold pre-validated in the 8-methoxycoumarin anticancer space, generic substitution with the parent compound or other coumarin analogs is scientifically unsound.

Quantitative Differentiation Evidence for N-(8-Methoxy-2-oxochromen-3-yl)acetamide Relative to Closest Analogs


Topological Polar Surface Area (TPSA) Increase of 9.2 Ų Over 3-Acetamidocoumarin Alters Membrane Permeability Predictions

The 8-methoxy group elevates the TPSA of N-(8-methoxy-2-oxochromen-3-yl)acetamide to 64.6 Ų, compared to 55.4 Ų for the parent 3-acetamidocoumarin [1][2]. This 16.6% increase in polar surface area crosses the 60 Ų threshold often associated with blood-brain barrier permeability modulation, making the target compound a distinctly different candidate for CNS exposure predictions relative to its des-methoxy analog [1][2].

Physicochemical profiling ADME prediction Drug-likeness

Increased Hydrogen Bond Acceptor Count and Rotatable Bond Number Differentiate from 3-Acetamidocoumarin

The 8-methoxy substituent contributes one additional hydrogen bond acceptor (HBA = 4 vs. 3) and one additional rotatable bond (2 vs. 1) relative to 3-acetamidocoumarin, while the hydrogen bond donor count remains unchanged at 1 [1][2]. The XLogP3 value is held constant at 1.3 for both compounds, indicating that the methoxy group enhances polarity without altering lipophilicity [1][2].

Molecular recognition Structure-based design Ligand efficiency

8-Methoxycoumarin-3-carboxamide Class Demonstrates Sub-Micromolar Anticancer Potency Against HepG2 Hepatocellular Carcinoma Cells

In a 2023 study, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides—compounds sharing the 8-methoxycoumarin core with the target compound—demonstrated potent cytotoxicity against HepG2 liver cancer cells. The most active compound (compound 7) achieved an IC50 of 0.75 µM, outperforming staurosporine (IC50 = 8.37 µM), and exhibited dual VEGFR2/CYP450 inhibitory activity [1]. A separate study on 8-methoxycoumarin-3-carboxamides reported compound 5 with IC50 = 0.9 µM against HepG2, also superior to staurosporine (IC50 = 8.4 µM) [2]. N-(8-methoxy-2-oxochromen-3-yl)acetamide, as an acetamide variant of the 8-methoxycoumarin-3-carboxamide scaffold, occupies a privileged chemical space within this validated anticancer pharmacophore class.

Anticancer drug discovery Hepatocellular carcinoma VEGFR2 inhibition

Parent Scaffold 3-Acetamidocoumarin Holds Granted Patent for Hyperuricemia and Renal Injury Indications

The parent compound 3-acetamidocoumarin (CAS 779-30-6) is the subject of Chinese patent CN109464441A, which claims its application in the preparation of medicaments for treating or preventing hyperuricemia and kidney injury [1]. While no corresponding patent currently exists for the 8-methoxy analog, N-(8-methoxy-2-oxochromen-3-yl)acetamide may offer differentiated pharmacokinetic properties due to its altered TPSA and hydrogen-bonding capacity [2][3]. The existence of a granted therapeutic patent on the parent scaffold validates the 3-acetamidocoumarin chemotype as a drug-like template, creating a clear rationale for procuring the 8-methoxy variant for comparative efficacy and PK studies.

Hyperuricemia Renal protection Therapeutic patent

3-Acetamidocoumarin Scaffold Documented as MALDI-TOF-MS Matrix for Polyethylene Glycol Analysis; 8-Methoxy Variant Offers Enhanced UV Absorbance Potential

3-Acetamidocoumarin (CAS 779-30-6) is established as a matrix for MALDI-TOF-MS analysis of polyethylene glycol samples, leveraging its antioxidant activity [1]. Coumarin-based matrices have been shown to improve detection sensitivity, stability, and selectivity for hydrophobic compounds in MALDI-FT-ICR-MS applications [2]. The 8-methoxy substituent on the target compound is expected to shift UV absorbance to longer wavelengths—consistent with the known bathochromic shift induced by methoxy substitution on coumarins (λmax shift from ~299–434 nm to ~332–502 nm reported for 3-acetyl-8-methoxycoumarin analogs) [3]—potentially enabling more efficient laser desorption at common MALDI wavelengths (e.g., 337 nm or 355 nm).

MALDI-TOF mass spectrometry Analytical chemistry Matrix development

Validated Application Scenarios for N-(8-Methoxy-2-oxochromen-3-yl)acetamide Based on Quantitative Evidence


Hepatocellular Carcinoma Drug Discovery: SAR Expansion of 8-Methoxycoumarin-3-carboxamide Anticancer Leads

Procure N-(8-methoxy-2-oxochromen-3-yl)acetamide as an acetamide-substituted analog within the 8-methoxycoumarin anticancer pharmacophore class. Published 8-methoxycoumarin-3-carboxamides have demonstrated IC50 values of 0.75–0.9 µM against HepG2 liver cancer cells, with dual VEGFR2/CYP450 or caspase-3/7/β-tubulin inhibitory mechanisms [1][2]. The acetamide variant offers a distinct hydrogen-bonding topology (HBA = 4, TPSA = 64.6 Ų) compared to the carboxamide series, enabling systematic exploration of the 3-position substitution effects on potency and selectivity [3]. This compound is particularly suited for medicinal chemistry teams seeking a purchasable, structurally defined starting point for lead optimization against hepatocellular carcinoma.

Comparative Hyperuricemia Research: 8-Methoxy Analog of Patented 3-Acetamidocoumarin Renal Protective Agent

The parent compound 3-acetamidocoumarin is patented (CN109464441A) for treating hyperuricemia and renal injury [4]. N-(8-methoxy-2-oxochromen-3-yl)acetamide, with its differentiated TPSA (64.6 vs. 55.4 Ų) and additional hydrogen bond acceptor, is a logical comparator compound for structure-activity relationship studies aimed at understanding how 8-position substitution affects uric acid-lowering efficacy and nephroprotective activity. Procurement of both compounds enables head-to-head in vivo pharmacokinetic and pharmacodynamic comparisons in hyperuricemia animal models.

Custom MALDI Matrix Development: Red-Shifted Coumarin Matrix for Hydrophobic Analyte Detection

3-Acetamidocoumarin is an established MALDI-TOF-MS matrix for polyethylene glycol analysis [5], and coumarin-based matrices have demonstrated utility for detecting hydrophobic compounds including steroids and coenzyme Q10 [6]. The 8-methoxy analog is predicted to exhibit a bathochromically shifted UV absorption profile (λmax ~332–502 nm vs. ~299–434 nm for non-methoxylated analogs) [7], potentially enhancing compatibility with standard nitrogen (337 nm) and frequency-tripled Nd:YAG (355 nm) MALDI lasers. This makes N-(8-methoxy-2-oxochromen-3-yl)acetamide a candidate for analytical laboratories developing tailored matrices for low-ionization-efficiency hydrophobic analytes.

In Silico ADME Profiling and Computational Chemistry: Training Set Compound with Defined Physicochemical Differentiation

N-(8-methoxy-2-oxochromen-3-yl)acetamide and its des-methoxy parent 3-acetamidocoumarin form a matched molecular pair differing by a single methoxy group. With ΔTPSA = +9.2 Ų, ΔHBA = +1, and Δrotatable bonds = +1, yet identical XLogP3 (1.3), this pair serves as a well-defined test case for computational models predicting how methoxy substitution impacts membrane permeability, oral bioavailability, and blood-brain barrier penetration [3][8]. Computational chemistry groups can procure both compounds for prospective validation of in silico ADME prediction algorithms.

Quote Request

Request a Quote for N-(8-methoxy-2-oxochromen-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.